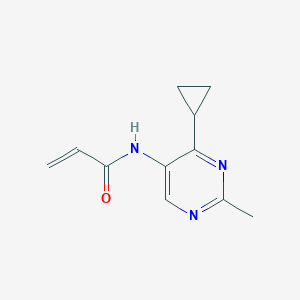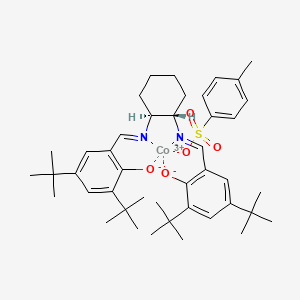![molecular formula C13H22F2N2O2 B2652731 (E)-N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411336-90-6](/img/structure/B2652731.png)
(E)-N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]-4-(dimethylamino)but-2-enamide, also known as DMBA, is a synthetic organic compound that has gained interest in the scientific community due to its potential as a research tool. DMBA is a selective activator of protein kinase C (PKC) and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
(E)-N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]-4-(dimethylamino)but-2-enamide selectively activates PKC, a family of serine/threonine kinases that play a key role in a variety of cellular processes, including signal transduction, cell growth, and differentiation. PKC activation by this compound leads to the phosphorylation of downstream targets, which can have a variety of effects depending on the specific PKC isoform and cellular context.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inducing tumor growth, activating T cells, and modulating synaptic plasticity. This compound has also been shown to have effects on gene expression, including upregulating the expression of genes involved in cell cycle regulation and downregulating the expression of genes involved in apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]-4-(dimethylamino)but-2-enamide in lab experiments is its selectivity for PKC, which allows for specific modulation of PKC signaling pathways. This compound also has a well-characterized mechanism of action, making it a useful tool for studying PKC function. However, one limitation of using this compound is its potential toxicity, particularly in animal models. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.
Future Directions
Future research directions for (E)-N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]-4-(dimethylamino)but-2-enamide include exploring its potential as a therapeutic agent for cancer and other diseases. This compound has been shown to induce tumor growth, but it may also have potential as a cancer treatment by targeting PKC signaling pathways. Additionally, further research is needed to fully understand the effects of this compound on immune function and synaptic plasticity, which could have implications for the treatment of neurological and immunological disorders.
Synthesis Methods
(E)-N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]-4-(dimethylamino)but-2-enamide is synthesized through a multi-step process starting with the reaction of 1-methoxycyclobutene with 2,2-difluoroethylamine. This reaction produces a cyclobutylamine intermediate, which is then reacted with dimethylaminoacetaldehyde diethyl acetal to yield this compound. The final product is obtained through purification by column chromatography.
Scientific Research Applications
(E)-N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]-4-(dimethylamino)but-2-enamide has been used as a research tool in a variety of scientific fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to induce tumors in animal models, making it a useful tool for studying the mechanisms of cancer development and progression. In neuroscience, this compound has been used to study the role of PKC in synaptic plasticity and memory formation. In immunology, this compound has been shown to activate T cells and induce cytokine production, making it a potential tool for studying immune responses.
properties
IUPAC Name |
(E)-N-[2,2-difluoro-2-(1-methoxycyclobutyl)ethyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-17(2)9-4-6-11(18)16-10-13(14,15)12(19-3)7-5-8-12/h4,6H,5,7-10H2,1-3H3,(H,16,18)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIIYWLLCHIAGC-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC(C1(CCC1)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC(C1(CCC1)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-dimethyl-5-oxo-5-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amino]pentanoic acid](/img/structure/B2652648.png)

![[4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2652652.png)
![N-(2-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2652653.png)
![3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2652657.png)

![2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2652660.png)

![5-Methyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2652663.png)


![3-(2-Oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2652668.png)
![2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2652669.png)
![2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)propanamide](/img/structure/B2652670.png)